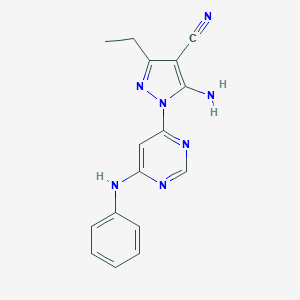

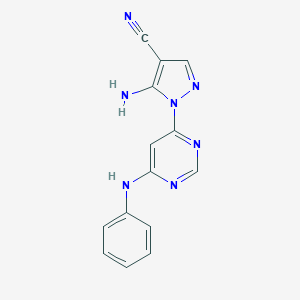

![molecular formula C19H16N2O3S B494975 1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 62104-14-7](/img/structure/B494975.png)

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a small molecule that has been studied as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation . TNF-α plays a pivotal role in inflammatory response and its dysregulation can lead to a variety of pathological effects, including auto-inflammatory diseases .

Synthesis Analysis

The synthesis of this compound involves a shape screen and rational design . In a study, a commercial compound library was screened for analogs of a modestly active TNF-α inhibitor, EJMC-1, based on shape similarity . The most potent compound identified was “1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” (also referred to as S10), which showed an IC50 of 14 μM, 2.2-fold stronger than EJMC-1 .Molecular Structure Analysis

The molecular formula of “1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is C19H16N2O3S . It has an average mass of 352.407 Da and a monoisotopic mass of 352.088165 Da .Chemical Reactions Analysis

The compound was further optimized based on the docking analysis of S10 and EJMC-1 binding with TNF-α . This led to the design of S10 analogs, seven of which were purchased and seven new compounds were synthesized . The best compound, referred to as 4e, showed an IC50 value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.503±0.06 g/cm3 and a predicted boiling point of 482.4±37.0 °C .作用機序

将来の方向性

The study suggests that “1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs could be developed as potent TNF-α inhibitors . The compound 4e, in particular, can be further optimized for its activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .

特性

IUPAC Name |

1-ethyl-2-oxo-N-phenylbenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-21-16-11-12-17(14-9-6-10-15(18(14)16)19(21)22)25(23,24)20-13-7-4-3-5-8-13/h3-12,20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZOSSPBYSARQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Cyanomethyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494893.png)

![6,13-dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaen-15-one](/img/structure/B494894.png)

![15-Chloro-6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B494895.png)

![2-[(Cyanomethyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494898.png)

![N-(4-acetylphenyl)-3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494899.png)

![5-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B494901.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B494902.png)

![1-allyl-5-amino-6,8-dicyano-7-(2-furyl)-1H-[1,2,4]triazolo[1,5-a]pyridin-4-ium-2-thiolate](/img/structure/B494904.png)

![3,6-diamino-5-cyano-N-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494908.png)